molecular formula C15H12N2O B13902304 N-benzyl-4-cyanobenzamide

N-benzyl-4-cyanobenzamide

Cat. No.: B13902304
M. Wt: 236.27 g/mol
InChI Key: ZXWNNGBHVOGRKO-UHFFFAOYSA-N
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Description

N-benzyl-4-cyanobenzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom and a cyano group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-cyanobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method is versatile and economical, allowing for the synthesis of a wide range of cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of ultrasonic irradiation and solid acid catalysts in industrial settings ensures high efficiency and yield while maintaining environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-4-cyanobenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-benzyl-4-cyanobenzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-benzyl-4-cyanobenzamide

InChI

InChI=1S/C15H12N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,17,18)

InChI Key

ZXWNNGBHVOGRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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